Cas no 19396-73-7 (Benzenemethanol, a-heptyl-)
Benzenemethanol, a-heptyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-heptyl-
- 1-phenyloctan-1-ol
- 1-phenyl-1-octanol
- 1-phenyl-octan-1-ol
- 1-phenyl-octanol
- Benzenemethanol,a-heptyl
- AURORA KA-6951
- 1-Phenyloctyl alcohol
- (R,S)-1-Phenyl-octan-1-ol
- SCHEMBL477511
- AKOS009116256
- DTXSID80383166
- E84543
- Benzenemethanol,a-heptyl-
- 19396-73-7
-
- Inchi: 1S/C14H22O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11,14-15H,2-5,9,12H2,1H3
- InChI Key: MNBCPXKENXMEEJ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CCCCCCC
Computed Properties
- Exact Mass: 206.16700
- Monoisotopic Mass: 206.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.939
- PSA: 20.23000
- LogP: 4.08050
Benzenemethanol, a-heptyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1243706-100mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 100mg |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1243706-100mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 100mg |
$130 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1243706-250mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 250mg |
$190 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1243706-1g |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 1g |
$385 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1243706-250mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 250mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1243706-1g |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 1g |
$350 | 2024-06-07 | |
| Aaron | AR007SI5-100mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 100mg |
$84.00 | 2025-02-12 | |
| Aaron | AR007SI5-250mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 250mg |
$143.00 | 2025-02-12 | |
| Aaron | AR007SI5-1g |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 1g |
$385.00 | 2025-02-12 | |
| 1PlusChem | 1P007S9T-100mg |
Benzenemethanol, a-heptyl- |
19396-73-7 | 95% | 100mg |
$91.00 | 2024-06-17 |
Benzenemethanol, a-heptyl- Related Literature
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Johannes A. A. W. Elemans,Inge De Cat,Hong Xu,Steven De Feyter Chem. Soc. Rev. 2009 38 722
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Iris Destoop,Andrea Minoia,Oleksandr Ivasenko,Aya Noguchi,Kazukuni Tahara,Yoshito Tobe,Roberto Lazzaroni,Steven De Feyter Faraday Discuss. 2017 204 215
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Yanlian Yang,Chen Wang Chem. Soc. Rev. 2009 38 2576
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Subi J. George,?eljko Tomovi?,Albertus P. H. J. Schenning,E. W. Meijer Chem. Commun. 2011 47 3451
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Li Xu,Xinrui Miao,Lihua Cui,Pei Liu,XiaoFeng Chen,Wenli Deng Nanoscale 2015 7 11734
Additional information on Benzenemethanol, a-heptyl-
Benzenemethanol, a-heptyl- (CAS No. 19396-73-7): An Overview of Its Properties, Applications, and Recent Research
Benzenemethanol, a-heptyl- (CAS No. 19396-73-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as a-heptylbenzyl alcohol, is characterized by its unique structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Benzenemethanol, a-heptyl-.
Chemical Structure and Properties
Benzenemethanol, a-heptyl- is an aromatic alcohol with the molecular formula C13H20O. The compound features a benzene ring attached to a heptyl chain via a methylene group. This structure imparts unique physical and chemical properties to the molecule. Benzenemethanol, a-heptyl- is a colorless liquid with a characteristic odor. It is soluble in many organic solvents but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of Benzenemethanol, a-heptyl- can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of benzyl chloride with 1-octanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via nucleophilic substitution, yielding Benzenemethanol, a-heptyl- as the primary product. Another approach involves the hydrogenation of a-heptylbenzyl bromide using palladium catalysts under controlled conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions.
Biological Activities
Benzenemethanol, a-heptyl- has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research has shown that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make Benzenemethanol, a-heptyl- an attractive candidate for further investigation in the development of novel therapeutic agents.
Pharmaceutical Applications
In the pharmaceutical industry, Benzenemethanol, a-heptyl- has found applications as an intermediate in the synthesis of various drugs and drug candidates. Its use as a solvent or co-solvent in drug formulations has also been explored due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Recent studies have focused on optimizing the use of Benzenemethanol, a-heptyl- in transdermal drug delivery systems to improve drug permeation through the skin barrier.
Recent Research Advancements
The ongoing research on Benzenemethanol, a-heptyl- continues to uncover new insights into its properties and potential applications. A study published in the *Journal of Medicinal Chemistry* reported that derivatives of Benzenemethanol, a-heptyl- exhibit enhanced antiviral activity against influenza viruses. Another study in *Organic & Biomolecular Chemistry* described the synthesis of novel conjugates of Benzenemethanol, a-heptyl- with peptides for targeted drug delivery applications.
In addition to these findings, there is growing interest in exploring the environmental impact of Benzenemethanol, a-heptyl- and its derivatives. Researchers are investigating methods to reduce the environmental footprint of its production processes and improve its biodegradability. These efforts align with the broader goals of sustainable chemistry and green manufacturing practices.
Conclusion
Benzenemethanol, a-heptyl- (CAS No. 19396-73-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an important molecule for research and development in fields such as medicinal chemistry, pharmaceuticals, and materials science. As ongoing studies continue to uncover new insights into its biological activities and environmental impact, Benzenemethanol, a-heptyl- remains an intriguing subject for further exploration.
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